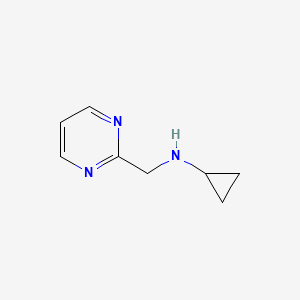
N-(pyrimidin-2-ylmethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrimidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H11N3. It is characterized by the presence of a pyrimidine ring attached to a cyclopropane ring via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-ylmethyl)cyclopropanamine typically involves the reaction of pyrimidine derivatives with cyclopropanamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by nucleophilic substitution with a pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyrimidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrimidin-2-ylmethyl)cyclopropanone, while reduction could produce N-(pyrimidin-2-ylmethyl)cyclopropylamine .
Applications De Recherche Scientifique
N-(pyrimidin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(pyrimidin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways by binding to key proteins involved in bacterial communication. This disruption can prevent biofilm formation and reduce bacterial virulence . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamides: These compounds share a similar pyrimidine structure but differ in the alkyl or aryl groups attached to the amine.
Pyrimidin-2-amine derivatives: These compounds have a pyrimidine ring with an amine group at the 2-position, similar to N-(pyrimidin-2-ylmethyl)cyclopropanamine.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N-(pyrimidin-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C8H11N3/c1-4-9-8(10-5-1)6-11-7-2-3-7/h1,4-5,7,11H,2-3,6H2 |
Clé InChI |
CLDBXWFCACDBPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



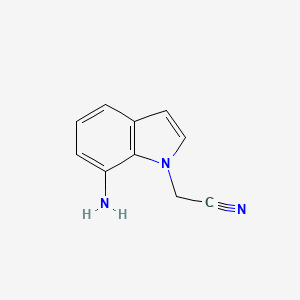
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
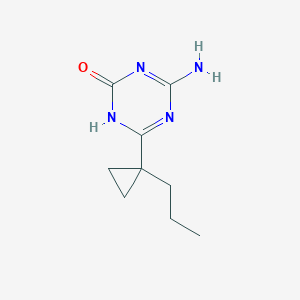
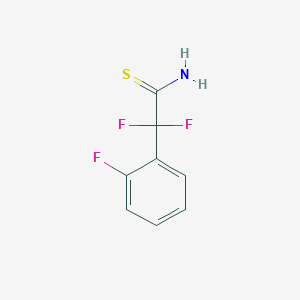


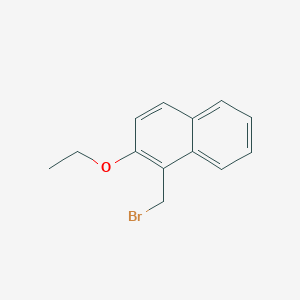

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
